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Abstract
Polymyxin B, a member of the polymyxin class of antibiotics, serves as a last-resort therapeutic

agent against multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] Its potent

bactericidal activity is primarily attributed to its interaction with the outer membrane of Gram-

negative bacteria, leading to membrane destabilization and cell death.[3][4] This guide provides

an in-depth analysis of the molecular structure of Polymyxin B, its detailed mechanism of

action, the pathways of bacterial resistance, and its clinical context. It includes a summary of

quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a

comprehensive resource for the scientific community.

Molecular Structure of Polymyxin B
Polymyxin B is a complex mixture of closely related cyclic lipopeptides produced by the

bacterium Paenibillus polymyxa.[5][6] The general structure consists of a cyclic heptapeptide, a

linear tripeptide chain, and a fatty acid tail linked to the N-terminus.[5][7] The molecule is

cationic and amphipathic, properties that are crucial for its antimicrobial function.[6]

The polypeptide portion contains a high proportion of L-α,γ-diaminobutyric acid (Dab) residues,

which are positively charged at physiological pH and facilitate the initial electrostatic interaction

with the negatively charged bacterial outer membrane.[5][8] The hydrophobic domains,

consisting of the N-terminal fatty acid tail and a D-Phenylalanine-L-Leucine segment, are
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essential for disrupting the lipid components of the bacterial membranes.[6] Commercial

preparations of Polymyxin B are primarily composed of Polymyxin B1 and Polymyxin B2,

which differ only by one carbon in the fatty acid tail.[5][9]

Table 1: Major Components of Pharmaceutical-Grade
Polymyxin B

Component Fatty Acid Moiety
Structure at
Position 6

Percentage in
Mixture (Approx.)

Polymyxin B1
(S)-6-methyloctanoic

acid
D-Phenylalanine ~75%[5]

Polymyxin B2
6-methylheptanoic

acid
D-Phenylalanine ~15%[5]

Polymyxin B3 Octanoic acid D-Phenylalanine Variable

Polymyxin B1-I
(S)-6-methyloctanoic

acid
L-Isoleucine Variable

Polymyxin B5 Nonanoic acid D-Phenylalanine Variable[10]

Polymyxin B6
3-hydroxy-6-

methyloctanoic acid
D-Phenylalanine Variable[10]

Mechanism of Action
The bactericidal action of Polymyxin B is a multi-step process targeting the integrity of the

Gram-negative bacterial cell envelope.

Electrostatic Binding to Lipopolysaccharide (LPS): The polycationic nature of Polymyxin B

facilitates an initial electrostatic interaction with the anionic phosphate groups of Lipid A, the

core component of LPS in the outer membrane.[4][8][11]

Divalent Cation Displacement: This binding competitively displaces Ca²⁺ and Mg²⁺ ions that

normally stabilize the LPS layer by cross-linking adjacent LPS molecules.[3][12]

Outer Membrane Disruption: The displacement of these cations weakens and destabilizes

the outer membrane. The hydrophobic fatty acid tail of Polymyxin B then inserts into the lipid
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bilayer, further disorganizing the membrane structure and increasing its permeability.[3][5]

[13] This process is often termed "self-promoted uptake," as it facilitates the entry of more

Polymyxin B molecules across the outer membrane.[11]

Inner Membrane Permeabilization: After traversing the outer membrane, Polymyxin B

interacts with the inner cytoplasmic membrane. It inserts into the phospholipid bilayer,

creating pores or channels that disrupt the membrane's barrier function.[3][14]

Cell Lysis: The loss of membrane integrity leads to the leakage of essential intracellular

contents, such as ions and metabolites, dissipation of the proton motive force, and ultimately,

cell death.[3][4]

Recent studies suggest that Polymyxin B's lethality requires the target cell to be metabolically

active for the outer membrane disruption to occur efficiently.[14][15] Additionally, alternative

mechanisms of killing have been proposed, including the inhibition of inner membrane

respiratory enzymes (like NDH-2) and the generation of reactive oxygen species (ROS), such

as hydroxyl radicals, which cause further cellular damage.[3][12][16][17]
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Caption: The multi-step mechanism of action of Polymyxin B against Gram-negative bacteria.

Antimicrobial Spectrum and Potency
Polymyxin B exhibits a narrow spectrum of activity, primarily targeting Gram-negative bacteria.

[18] It is particularly potent against many multidrug-resistant pathogens, including

Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-polymyxin-b-sulfate
https://en.wikipedia.org/wiki/Polymyxin
https://pmc.ncbi.nlm.nih.gov/articles/PMC6950770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5046685/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-polymyxin-b-sulfate
https://spiral.imperial.ac.uk/entities/publication/01a24fb8-4a2a-44df-9cfa-dc607eb789e5
https://synapse.patsnap.com/article/what-is-the-mechanism-of-polymyxin-b-sulfate
https://m.youtube.com/watch?v=q5ztVWWMVMc
https://spiral.imperial.ac.uk/entities/publication/01a24fb8-4a2a-44df-9cfa-dc607eb789e5
https://www.researchgate.net/publication/391070597_Polymyxin_B_lethality_requires_energy-dependent_outer_membrane_disruption
https://synapse.patsnap.com/article/what-is-the-mechanism-of-polymyxin-b-sulfate
https://www.researchgate.net/figure/Mechanisms-of-Polymyxins-Induced-Bacterial-Inhibition-and-Death-A-The-Dab-residue-of_fig4_382000248
https://pmc.ncbi.nlm.nih.gov/articles/PMC4312571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5088521/
https://www.benchchem.com/product/b1678987?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


coli.[18][19] Gram-positive bacteria are intrinsically resistant due to their thick peptidoglycan

layer, which prevents the antibiotic from reaching the cytoplasmic membrane.[11]

Table 2: In Vitro Activity of Polymyxin B Against Key
Gram-Negative Pathogens

Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Susceptibility
Breakpoint (≤
μg/mL)

Pseudomonas

aeruginosa
1 2 2[20]

Acinetobacter

baumannii
0.5 2 2[20][21]

Klebsiella

pneumoniae
0.5 2 2[20]

Escherichia coli 0.5 1 2[20]

Enterobacter spp. 0.5 2 2[20]

Note: MIC₅₀ and

MIC₉₀ values are

representative and

can vary based on

geographic location

and specific strain

characteristics.

Breakpoints are per

USCAST

recommendations.[20]

Table 3: Binding Affinity of Polymyxin B
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Ligand
Apparent Dissociation
Constant (Kd)

Method

Lipid A 0.4 µM and 1.5 µM (biphasic)
Fluorescent Displacement[22]

[23]

Core Glycolipid (S. minnesota) 1.1 µM to 5.8 µM
Fluorescent Displacement[22]

[23]

Mechanisms of Resistance
The increasing use of polymyxins has led to the emergence of resistance, which primarily

involves modifications to the LPS target.[1][24]

LPS Modification: The most common mechanism is the enzymatic modification of the Lipid A

portion of LPS.[24][25] This is typically achieved by adding positively charged moieties, such

as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN), to the

phosphate groups of Lipid A.[24][25] These additions reduce the net negative charge of the

outer membrane, weakening the electrostatic attraction for the cationic Polymyxin B.[24]

Regulatory Control: This modification is controlled by two-component regulatory systems

(TCS), most notably PhoP/PhoQ and PmrA/PmrB.[25] Environmental signals or

chromosomal mutations can lead to the constitutive activation of these systems, resulting in

the upregulation of genes (e.g., the arnBCADTEF operon) responsible for LPS modification.

[25][26]

Plasmid-Mediated Resistance: A significant concern is the horizontal transfer of resistance

via plasmids carrying the mcr (mobilized colistin resistance) genes.[24] These genes encode

phosphoethanolamine transferases that modify Lipid A, conferring resistance.

Other Mechanisms: Less common resistance strategies include the complete loss of LPS,

increased production of capsular polysaccharide that can bind to and sequester the

antibiotic, and the expression of efflux pumps.[11][24][25]
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Caption: Signaling pathway for acquired resistance to Polymyxin B via LPS modification.
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Experimental Protocols
Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
The broth microdilution (BMD) method is the gold standard for determining the MIC of

Polymyxin B.[18][27]

Methodology:

Preparation of Antibiotic Stock: Prepare a stock solution of Polymyxin B sulfate powder in

sterile, deionized water.

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CA-MHB) to ensure the

correct concentration of divalent cations (Mg²⁺ and Ca²⁺), which can affect polymyxin

activity.

Serial Dilution: In a 96-well microtiter plate with non-binding surfaces, perform a two-fold

serial dilution of Polymyxin B in CA-MHB to achieve the desired concentration range (e.g.,

0.12 to 64 µg/mL).[27]

Inoculum Preparation: Culture the test organism on an appropriate agar plate overnight.

Prepare a bacterial suspension in saline or broth, adjusting the turbidity to a 0.5 McFarland

standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final

inoculum concentration of 5 x 10⁵ CFU/mL in each well.[18][27]

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter

plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

Result Interpretation: The MIC is defined as the lowest concentration of Polymyxin B that

completely inhibits visible bacterial growth.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5355641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Polymyxin B
Stock Solution

Prepare Cation-Adjusted
Mueller-Hinton Broth (CA-MHB)

Prepare 0.5 McFarland
Bacterial Suspension

Perform 2-fold Serial Dilution
of Polymyxin B in 96-well plate

Dilute Suspension to achieve
final 5x10^5 CFU/mL

Inoculate Plate with
Standardized Bacteria

Incubate at 35°C
for 16-20 hours

Read Plate for Visible Growth

Determine MIC

Click to download full resolution via product page

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Lipid A Binding Assay via Fluorescent Displacement
This protocol quantifies the binding affinity of Polymyxin B to Lipid A by measuring the

displacement of a fluorescent probe.[22][23]

Methodology:
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Reagent Preparation: Prepare solutions of Lipid A, a cationic fluorescent probe (e.g.,

dansylcadaverine), and Polymyxin B in an appropriate buffer (e.g., HEPES).

Probe Binding: In a fluorometer cuvette, add the Lipid A solution followed by the

dansylcadaverine probe. Allow the mixture to equilibrate. Measure the baseline fluorescence

intensity at the appropriate excitation and emission wavelengths for the probe. The binding of

the probe to Lipid A results in an increase in fluorescence.

Competitive Displacement: Titrate the Lipid A-probe complex with increasing concentrations

of Polymyxin B. After each addition and equilibration, measure the fluorescence intensity.

Data Analysis: The binding of Polymyxin B to Lipid A displaces the fluorescent probe,

causing a decrease in fluorescence intensity. Plot the change in fluorescence against the

concentration of Polymyxin B.

Kd Calculation: The dissociation constant (Kd) for the Polymyxin B-Lipid A interaction can be

calculated by fitting the displacement curve to a competitive binding model.[22][23]

Clinical Considerations and Toxicity
Due to concerns about significant toxicity, Polymyxin B is reserved as a last-line therapy for

infections caused by MDR Gram-negative pathogens.[2][28]

Nephrotoxicity: Kidney damage is the primary dose-limiting toxicity.[28][29] It manifests as an

increase in serum creatinine and can progress to acute tubular necrosis.[2] The risk is dose-

dependent, and careful therapeutic drug monitoring is recommended.[2][19]

Neurotoxicity: Neurological side effects can also occur, including dizziness, confusion, and,

in severe cases, neuromuscular blockade leading to respiratory paralysis.[2][28][29] These

effects are typically reversible upon discontinuation of the drug.[2]

Despite these risks, the rise of extensively drug-resistant bacteria has necessitated the re-

evaluation and clinical use of polymyxins, making a thorough understanding of their properties

essential for modern medicine.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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